

Application Note: Intraperitoneal Injection Vehicle for R-IMPP Hydrochloride[1]

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Compound of Interest

Compound Name: *R-IMPP Hydrochloride*

CAS No.: 2173005-10-0

Cat. No.: B610486

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Compound Identity: R-IMPP (HCl salt) Primary Target: PCSK9 Translation (Ribosome 80S interaction) CAS Number: 2173005-10-0 (HCl salt); 2133832-83-2 (Free base) Typical In Vivo Dose Range: 10 – 30 mg/kg (Mouse)[1]

Part 1: Physicochemical Context & Vehicle Selection[1][2]

The Solubility Challenge

R-IMPP functions by binding to the eukaryotic 80S ribosome to stall PCSK9 protein translation. [1][2][3] Despite the hydrochloride modification intended to improve solubility, the molecule retains significant lipophilicity.[1]

- Risk: Dissolving R-IMPP HCl solely in Phosphate Buffered Saline (PBS) or Normal Saline (0.9% NaCl) often results in a solution that appears clear initially but precipitates upon contact with the physiological pH (7.[1]4) of the peritoneal fluid.[1]
- Consequence: Precipitation in the peritoneum causes "depot effects," reducing peak plasma concentration () and causing local inflammation (peritonitis), which can confound metabolic data.[1]

Recommended Vehicle Formulation

To ensure a stable, homogeneous solution that withstands physiological dilution, a Co-Solvent System is recommended over pure aqueous buffers.[1]

Component	Grade	Role	Final Concentration
DMSO	Sterile, Hybri-Max™	Primary Solvent (Solubilizer)	10%
PEG 300	Low Molecular Weight	Co-solvent / Stabilizer	40%
Tween 80	Polysorbate 80	Surfactant (Prevents precip.)	5%
Saline	0.9% NaCl (Sterile)	Diluent (Tonicity)	45%

“

Note on Toxicity: This vehicle (10/40/5/45) is well-tolerated in mice for sub-chronic dosing (daily for <14 days).[1] For chronic studies (>2 weeks), consider reducing DMSO to 5% if solubility permits.[1]

Part 2: Preparation Protocol

Materials Required[1][2][3][5][6][7][8][9][10]

- R-IMPP HCl powder (Store at -20°C, desiccated).[1]
- Dimethyl Sulfoxide (DMSO) – Anhydrous, ≥99.9%.[1]
- Polyethylene Glycol 300 (PEG 300).[1]
- Tween 80.[1][4][5]
- Sterile Saline (0.9% NaCl).[1]

- 0.22 µm PES (Polyethersulfone) Syringe Filter.[1]
- Vortex mixer and Sonicator.[1]

Step-by-Step Formulation (Example: 10 mL Preparation)

Target Concentration: 2 mg/mL (Suitable for a 20 mg/kg dose at 10 mL/kg injection volume).

- Equilibration: Allow the R-IMPP HCl vial to warm to room temperature (RT) before opening to prevent moisture condensation.
- Weighing: Weigh 20 mg of R-IMPP HCl into a sterile glass vial.
- Primary Solubilization (The Critical Step):
 - Add 1.0 mL of DMSO directly to the powder.[1]
 - Action: Vortex vigorously for 30 seconds. If particles remain, sonicate at 40°C for 5 minutes until the solution is perfectly clear.
 - Why: You must achieve complete dissolution in the organic phase before adding aqueous components.[1]
- Stabilization:
 - Add 4.0 mL of PEG 300.
 - Action: Vortex for 15 seconds. The solution will become viscous.[1]
 - Add 0.5 mL of Tween 80.[1]
 - Action: Vortex slowly to mix (avoid excessive foaming).[1]
- Dilution:
 - Slowly add 4.5 mL of Sterile Saline while swirling the vial.
 - Action: Invert gently to mix. Do not vortex vigorously at this stage to prevent frothing from the Tween 80.[1]

- Sterilization:
 - Pass the final solution through a 0.22 μm PES syringe filter into a fresh sterile vial.
 - Validation: Hold the vial up to a light source.[1] The liquid should be clear, slightly viscous, and free of any particulate matter.[1]

Formulation Workflow Diagram



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Caption: Step-by-step solubilization workflow ensuring the compound is fully dissolved in the organic phase before aqueous dilution.

Part 3: In Vivo Administration & Mechanism[1] Injection Technique[1][5][6]

- Route: Intraperitoneal (IP).[1][6]
- Volume: Standard 10 mL/kg (e.g., 200 μL for a 20g mouse).
- Needle: 27G or 30G.[1]
- Site: Lower right quadrant of the abdomen to avoid the cecum.[1]
- Frequency: Typically once daily (QD).

Mechanism of Action Verification

R-IMPP is distinct from monoclonal antibodies (like Evolocumab) because it acts intracellularly at the translation level.[1]

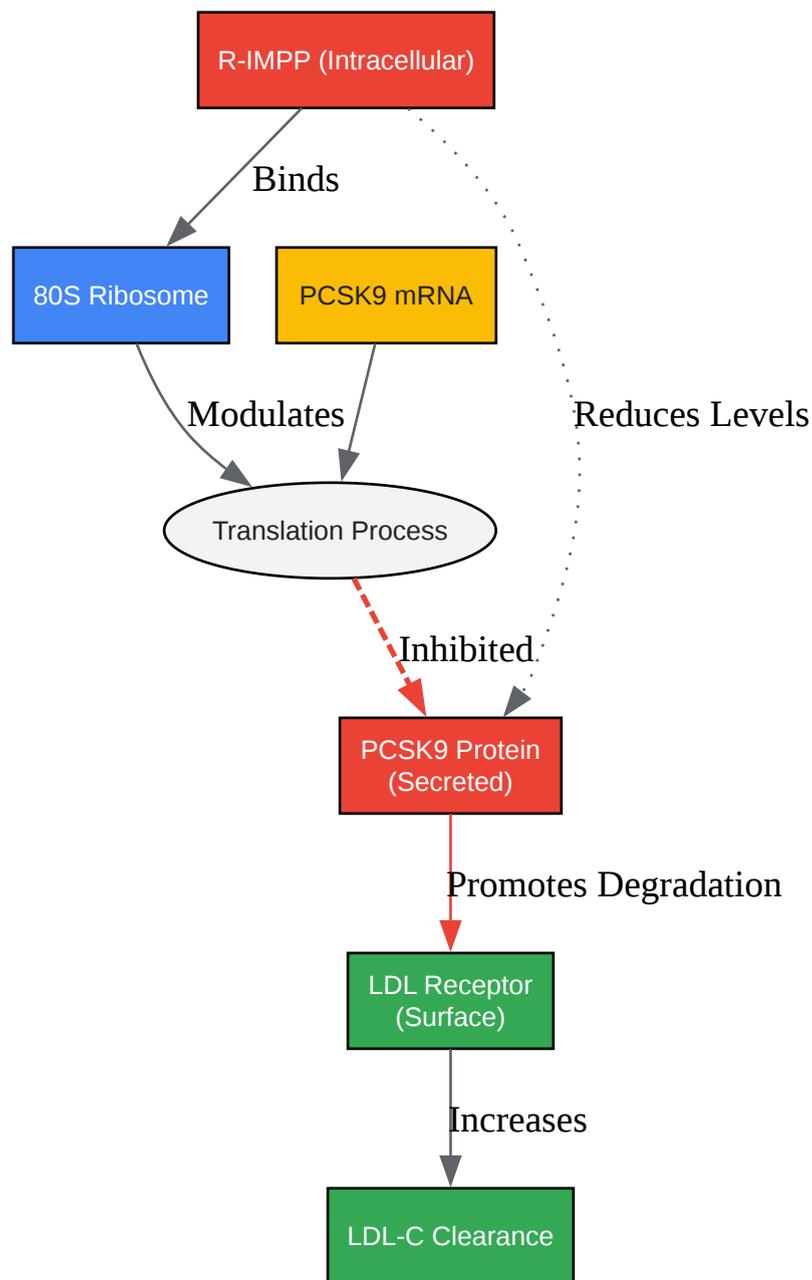
Pharmacodynamic Pathway:

- Entry: R-IMPP enters the hepatocyte (cell-permeable).[1][3]

- Targeting: Binds selectively to the 80S Ribosome.[1]
- Effect: Stalls the translation of the PCSK9 transcript specifically.
- Outcome: Reduced secretion of PCSK9 protein

Reduced degradation of LDL Receptors

Increased LDL-C clearance.[1]



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Caption: R-IMPP mechanism of action. By inhibiting PCSK9 translation at the ribosome, the drug prevents LDLR degradation, enhancing cholesterol clearance.[1]

Part 4: Troubleshooting & Validation

Self-Validating the Protocol

Before injecting the entire cohort, perform a "Mock Dilution Test":

- Prepare 100 μ L of the final solution.
- Add it to 900 μ L of warm (37°C) PBS in a clear tube.
- Observation: If the solution turns milky or cloudy, the compound has precipitated.[1]
 - Fix: Increase DMSO concentration to 15% or decrease the drug concentration (e.g., from 2 mg/mL to 1 mg/mL).

Common Issues

Symptom	Probable Cause	Solution
Cloudiness upon Saline addition	Drug crashed out of solution. [1]	Ensure DMSO/PEG are added before Saline.[1] Do not add Saline directly to the powder. [1]
Mice show writhing (pain)	pH is too high/low or DMSO is too concentrated.[1]	Check pH (aim for 6.5–7.5).[1] Ensure DMSO is \leq 10%.[1][3]
Crystals in syringe	Temperature shock.[1]	Keep the solution at RT (20–25°C). Do not refrigerate the formulated solution before injection.

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